Tetrabutylammonium fluoride, commonly abbreviated to TBAF, is a quaternary ammonium salt with the chemical formula (CH3CH2CH2CH2)4N+F− . TBAF is used as a source of fluoride ion in organic solvents .
TBAF is used for the deprotection of silyl and N-sulfonyl groups . The specific methods and results would depend on the particular reaction conditions and substrates used.
TBAF is used in fluorination reactions . Again, the specific methods and results would depend on the particular reaction conditions and substrates used.
TBAF is used to synthesize 2-substituted indoles by cyclization reaction of various 2-ethynylanilines with terminal alkynes using a Pd catalyst .
TBAF is used in the preparation of triple monoamine reuptake inhibitors .
TBAF is used in the synthesis of conjugated dienoic acid esters .
TBAF is used in the synthesis of polyacetylenic glucosides .
TBAF is used in the preparation of alkyl fluorides . Fluorinated alkyl substituents appear widely in medicinal and pharmaceutical chemistry . [^18F]-fluorinated ethyl or propyl tags are increasingly common tools radiochemists use to prepare [^18F]-labeled radiopharmaceuticals for positron emission tomography (PET) .
TBAF can be used as an efficient catalyst . The specific reactions and results would depend on the particular reaction conditions and substrates used.
As a deprotecting agent, TBAF in DMSO will convert O-silylated enolates into carbonyls .
Truly dry TBAF is relatively unstable in THF, in which it decomposes by Hofmann elimination .
One can tune the reactivity and selectivity of TBAF by using hydrogen bond donors to attenuate its reactivity and improve its SN2/E2 selectivity .
TBAF is a prototypical nucleophilic fluorinating reagent used for the preparation of alkyl fluorides .
TBAF hydrate systems have been studied for their potential in selective CO2 capture from CO2/N2 gas mixtures .
TBAF has been recognized as an efficient catalyst in various reactions .
TBAF is utilized as a base in the preparation of triple monoamine reuptake inhibitors .
TBAF is useful for the preparation of alkyl fluorides . One can tune the reactivity and selectivity of this reagent by using hydrogen bond donors to attenuate its reactivity and improve its SN2/E2 selectivity .
Tetrabutylammonium fluoride dihydrofluoride has the molecular formula C₁₆H₃₈F₃N and is characterized by the presence of three fluoride ions per molecule, which enhances its reactivity compared to other similar compounds. This compound is often encountered in a solid state and can be used as a source of fluoride ions in organic reactions. It is recognized for its ability to facilitate various chemical transformations due to the strong hydrogen bonding capabilities of the fluoride ions involved .
Tetrabutylammonium fluoride dihydrofluoride can be synthesized through several methods:
The applications of tetrabutylammonium fluoride dihydrofluoride are diverse:
Interaction studies involving tetrabutylammonium fluoride dihydrofluoride typically focus on its reactivity with organic substrates. The compound's ability to donate fluoride ions makes it an important participant in nucleophilic substitution reactions and other mechanisms where fluoride plays a critical role. Its interactions with different solvents also influence its reactivity profile, making solvent choice crucial for optimal performance in synthetic applications .
Tetrabutylammonium fluoride dihydrofluoride shares similarities with other quaternary ammonium salts but stands out due to its unique structure and reactivity profile. Below is a comparison with similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tetrabutylammonium fluoride | C₁₆H₃₆FN | Commonly used as a fluoride source in organic synthesis; less reactive than dihydrofluoride. |
| Tetraethylammonium fluoride | C₈H₁₈FN | Similar applications but lower solubility; less sterically hindered than tetrabutyl derivatives. |
| Trimethylbenzylammonium chloride | C₁₉H₂₁ClN | Used as a phase transfer catalyst; more hydrophilic compared to tetrabutyl derivatives. |
Tetrabutylammonium fluoride dihydrofluoride's enhanced reactivity due to multiple fluorine atoms makes it particularly effective for specific applications that require strong nucleophiles or efficient deprotection strategies.
The ion-exchange methodology represents the most established industrial approach for synthesizing tetrabutylammonium fluoride dihydrofluoride [1] [2]. This process involves passing aqueous hydrofluoric acid through an Amberlite IRA 410 OH column, followed by treatment with an aqueous solution of tetrabutylammonium bromide [3]. The combined water fractions undergo repeated evaporation until complete water removal is achieved, yielding tetrabutylammonium fluoride as an oil in quantitative yield [4].
The ion-exchange process demonstrates several advantages for large-scale production. The method produces anhydrous tetrabutylammonium fluoride with exceptional purity levels . However, this approach requires specialized infrastructure and presents safety considerations due to hydrofluoric acid handling requirements [2]. The process achieves quantitative yields while maintaining consistent product quality across production batches [1].
Industrial production frequently employs metathesis reactions between tetrabutylammonium salts and fluoride sources . This approach typically involves reacting tetrabutylammonium chloride with potassium fluoride in aqueous solutions [7]. The reaction proceeds under mild conditions, with typical yields ranging from 70% to 90% depending on specific reaction parameters .
The metathesis route offers significant advantages for industrial applications. The process is safer and more cost-effective compared to ion-exchange methods . This methodology avoids hazardous solvents such as hydrofluoric acid, emphasizing environmentally friendly synthetic approaches . However, the metathesis reaction may produce hydrated forms of the product, requiring additional purification steps to achieve desired anhydrous conditions .
Advanced industrial synthesis employs the reaction between hexafluorobenzene and tetrabutylammonium cyanide to generate anhydrous tetrabutylammonium fluoride [8]. This method achieves nearly quantitative yields with molar ratios ranging from 1:1 to 1:6 [8]. The process produces high-purity anhydrous material suitable for demanding applications requiring minimal water content [8].
The hexafluorobenzene-cyanide methodology demonstrates exceptional yield characteristics while maintaining product purity. The reaction requires strict anhydrous conditions throughout the synthesis process [8]. This approach represents a significant advancement in industrial fluoride salt production, offering improved safety profiles compared to traditional hydrofluoric acid-based methods [8].
Industrial facilities also utilize acid-base reactions involving tetrabutylammonium hydroxide and hydrogen fluoride . This straightforward approach achieves yields of 85-95% under controlled reaction conditions . The method provides a simple procedure for large-scale production while maintaining acceptable product quality standards .
The acid-base reaction methodology offers operational simplicity for industrial implementation. However, the process requires careful handling of hydrogen fluoride, presenting safety considerations that must be addressed through appropriate engineering controls . The method produces hydrated forms of the product, necessitating subsequent dehydration procedures for anhydrous applications .
| Method | Reagents | Yield (%) | Advantages | Challenges |
|---|---|---|---|---|
| Ion-Exchange Process | Hydrofluoric acid, ion-exchange resin, tetrabutylammonium bromide | Quantitative | High purity anhydrous product [1] | Specialized infrastructure required [2] |
| Metathesis Reaction | Tetrabutylammonium chloride, potassium fluoride | 70-90 | Safer, cost-effective | May produce hydrated forms |
| Hexafluorobenzene-Cyanide Method | Hexafluorobenzene, tetrabutylammonium cyanide | Nearly quantitative | High yield, anhydrous product [8] | Requires strict anhydrous conditions [8] |
| Acid-Base Reaction | Tetrabutylammonium hydroxide, hydrogen fluoride | 85-95 | Simple procedure | HF handling safety concerns |
Anhydrous tetrabutylammonium fluoride (molecular formula C16H36FN, molecular weight 261.46 g/mol) presents unique isolation challenges due to its inherent instability [10]. The compound demonstrates thermal instability, particularly when exposed to elevated temperatures or moisture [10]. Research indicates that anhydrous tetrabutylammonium fluoride is relatively unstable in tetrahydrofuran solutions, decomposing through Hofmann elimination pathways [4].
The anhydrous form exhibits exceptional reactivity characteristics, making it highly valuable for demanding synthetic applications [10]. However, this enhanced reactivity contributes to storage and handling difficulties [10]. The compound requires storage under inert atmosphere conditions at temperatures below 0°C to maintain stability [10]. Commercial availability of anhydrous tetrabutylammonium fluoride remains limited due to production costs and stability concerns [10].
Tetrabutylammonium fluoride dihydrofluoride (molecular formula C16H38F3N, molecular weight 301.48 g/mol) demonstrates improved stability compared to the anhydrous form [11]. The dihydrofluoride variant maintains high reactivity while offering enhanced storage characteristics [11]. This form requires storage at temperatures between 0-6°C with appropriate moisture control measures [11].
The dihydrofluoride form provides commercially viable characteristics for industrial applications [11]. The compound exhibits high solubility in dichloromethane and other organic solvents [11]. Commercial availability of this form exceeds that of the anhydrous variant due to improved stability and handling properties [11]. The dihydrofluoride form maintains sufficient reactivity for most synthetic applications while offering practical advantages for large-scale use [11].
Tetrabutylammonium fluoride trihydrate (molecular formula C16H36FN·3H2O, molecular weight 315.51 g/mol) represents the most stable hydrated form [12]. This variant demonstrates excellent stability characteristics, allowing storage at room temperature under appropriate conditions [12]. The trihydrate form exhibits wide commercial availability due to its favorable stability profile [12].
The trihydrate form maintains moderate reactivity suitable for many synthetic applications [12]. However, the presence of water molecules may limit its effectiveness in moisture-sensitive reactions [12]. The compound demonstrates high solubility in tetrahydrofuran and other polar solvents [12]. Storage requirements for the trihydrate form are less stringent compared to anhydrous or dihydrofluoride variants [12].
Corrosive;Acute Toxic;Irritant;Health Hazard